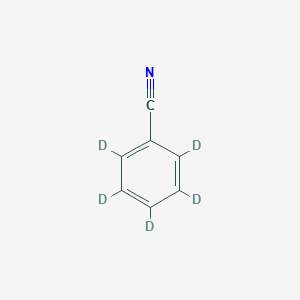

Benzonitrile-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBHWFFUWGJE-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584018 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102-15-0 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2102-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Strategies for Benzonitrile D5

Established Synthetic Routes for Benzonitrile-d5

These methods involve constructing the deuterated benzonitrile (B105546) molecule from smaller, pre-deuterated building blocks. This bottom-up approach often ensures high and specific deuterium (B1214612) incorporation.

Multi-Step Synthesis from Deuterated Precursors

A common and effective strategy for synthesizing this compound is to begin with a readily available, fully deuterated aromatic precursor, such as Benzene-d6. sigmaaldrich.com This multi-step approach allows for the introduction of the nitrile functional group onto the pre-labeled phenyl ring through well-established chemical transformations.

One potential pathway begins with the bromination of Benzene-d6 to form Bromobenzene-d5. This intermediate can then be converted to this compound via the Rosenmund-von Braun reaction. atamankimya.comatamanchemicals.com This reaction involves treating the deuterated aryl halide with a cyanide source, typically copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). atamankimya.comatamanchemicals.com

Reaction Scheme Example: C₆D₆ (Benzene-d6) → C₆D₅Br (Bromobenzene-d5) → C₆D₅CN (this compound)

Another viable multi-step route involves the nitration of Benzene-d6 to produce Nitrobenzene-d5. nstri.ir The nitro group can then be reduced to an amino group to yield Aniline-d5. From Aniline-d5, the Sandmeyer reaction can be employed, which involves diazotization of the amine followed by treatment with a copper cyanide salt to install the nitrile group. These multi-step syntheses, while potentially longer, offer precise control over the location and level of deuterium incorporation. azom.comrsc.org

Conversion of Benzamide (B126) Analogues to Benzonitrile

The dehydration of a primary amide is a direct and efficient method for the synthesis of nitriles. This transformation can be effectively applied to a deuterated benzamide analogue to yield this compound. The starting material, Benzamide-d5, can be prepared from a suitable deuterated benzoic acid derivative.

The conversion is typically achieved by heating the deuterated benzamide with a strong dehydrating agent. doubtnut.comtardigrade.in Phosphorus pentoxide (P₂O₅) is a classic and highly effective reagent for this purpose. doubtnut.comtardigrade.in When heated with Benzamide-d5, P₂O₅ removes a molecule of water, resulting in the formation of this compound. tardigrade.in

Dehydration Reaction: C₆D₅CONH₂ (Benzamide-d5) + P₂O₅ → C₆D₅CN (this compound) + H₂O

Other dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can also be used, often in an inert solvent. guidechem.com This method is generally high-yielding and provides a straightforward final step in a synthetic sequence leading to this compound.

Deuterium Exchange Methodologies

Deuterium exchange methods involve the direct replacement of hydrogen atoms with deuterium on an existing benzonitrile molecule. These hydrogen isotope exchange (HIE) reactions are often more atom-economical than multi-step syntheses. rsc.org

Catalyzed H/D Exchange Protocols

Transition metal-catalyzed hydrogen-deuterium (H/D) exchange represents a powerful strategy for deuterating aromatic compounds. researchgate.net These protocols typically utilize a catalyst to activate the C-H bonds of benzonitrile, facilitating their cleavage and subsequent replacement with deuterium from a deuterium source.

Palladium, platinum, ruthenium, and rhodium are commonly used metals for this purpose, often supported on carbon (e.g., Pd/C, Pt/C). acs.orgatlanchimpharma.comresearchgate.net In a typical procedure, benzonitrile is heated in the presence of the catalyst with a deuterium source, most commonly deuterium oxide (D₂O). researchgate.netnih.gov The reaction can be performed under a hydrogen or deuterium gas atmosphere to maintain catalyst activity. researchgate.net

Recent advances have also identified earth-abundant metal catalysts, such as iron pincer complexes, that are highly active for H/D exchange at aromatic hydrocarbons. nih.govnih.gov These reactions can proceed under mild conditions, using deuterated solvents like Benzene-d6 as the deuterium source. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of the deuteration. acs.org

Table 1: Comparison of Catalysts for H/D Exchange of Arenes This table presents general findings on catalysts used for deuterating aromatic rings, which are applicable to benzonitrile.

| Catalyst System | Deuterium Source | Typical Conditions | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | D₂O | 110-180 °C, H₂ atmosphere | Efficient for various heterocycles and arenes. researchgate.net |

| Platinum on Carbon (Pt/C) | D₂O | Room Temp to 140 °C | High affinity for aromatic nuclei, can be very efficient. atlanchimpharma.comresearchgate.net |

| Iron Pincer Complex | Benzene-d6 | 50 °C, N₂ atmosphere | Uses earth-abundant metal; mild conditions. nih.govnih.gov |

| Ruthenium Nanoparticles | D₂ | Low D₂ pressure | Selectivity can be tuned by the stabilizer used. acs.org |

Solvent-Mediated Deuteration Approaches

Deuteration can also be achieved by using a deuterated solvent as the exchange medium, often promoted by an acid or a base, without the need for a transition metal catalyst. uva.es These methods rely on the lability of the aromatic protons under certain conditions.

Acid-catalyzed exchange typically involves strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or triflic acid (CF₃SO₃D), with D₂O serving as the deuterium reservoir. researchgate.net The aromatic ring is deuterated via an electrophilic aromatic substitution mechanism. However, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups. researchgate.net

Base-promoted deuteration is another approach, although benzonitrile's aromatic protons are not particularly acidic. For arenes with activating groups, bases like alkali metal carbonates in conjunction with deuterated solvents such as DMSO-d6 or D₂O can facilitate H/D exchange. uva.es While benzonitrile itself was reported as unreactive under certain base-promoted conditions using DMSO-d6, this approach is effective for more activated fluoroarenes. uva.es The effectiveness of solvent-mediated approaches for benzonitrile is highly dependent on the specific reagents and conditions employed.

Advanced Spectroscopic Characterization and Analysis of Benzonitrile D5

Vibrational Spectroscopy of Benzonitrile-d5

The vibrational behavior of this compound (C6D5CN) has been a subject of detailed spectroscopic studies, often in conjunction with its non-deuterated counterpart, benzonitrile (B105546) (C6H5CN), to achieve a complete and accurate assignment of its fundamental vibrations. The substitution of hydrogen with heavier deuterium (B1214612) atoms induces significant shifts in vibrational frequencies, particularly for modes involving the motion of the phenyl ring atoms, which aids in the definitive assignment of these vibrations.

Infrared (IR) spectroscopy is a primary tool for probing the vibrational modes of this compound. These investigations provide crucial data on the molecule's structure and bonding.

The infrared spectra of this compound have been recorded and analyzed to assign its fundamental vibrational frequencies. researchgate.net Normal coordinate analyses have been performed for benzonitrile and its deuterated derivatives, including this compound. core.ac.uk These analyses help in ascribing observed IR bands to specific molecular motions. For instance, in one such analysis, the C-C stretching mode (mode 1) was attributed to the fundamental frequency observed at 718 cm⁻¹ in this compound. core.ac.uk Similarly, the trigonal C-C-C in-plane bending mode has been assigned to a frequency of 531 cm⁻¹ for this compound. ias.ac.in A 1979 study reassigned five of the fundamental vibrations of this compound based on newly recorded IR and Raman spectra. nii.ac.jp

The table below presents a selection of experimentally observed vibrational frequencies for this compound and their corresponding assignments from normal coordinate analysis.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 718 | 718 | Mode 1 (C-C stretch) |

| 959 | 959 | Mode 12 |

| 531 | - | C-C-N in-plane bending |

To support and refine experimental vibrational assignments, theoretical calculations are widely employed. For this compound, ab initio Hartree-Fock calculations and Scaled Quantum Mechanical (SQM) force field methods have been particularly successful. researchgate.netresearchgate.net

In this approach, a complete harmonic force field is first calculated using a basis set such as the 4-21 Gaussian set. researchgate.net Since such ab initio calculations systematically overestimate force constants, the field is then scaled using empirical factors that have been optimized for related molecules like benzene (B151609) and hydrogen cyanide. researchgate.net The frequencies calculated from the resulting SQM force field show excellent agreement with the experimentally observed frequencies for this compound. researchgate.netresearchgate.net Excluding the C-D stretching frequencies, which are known to be significantly affected by anharmonicity, the mean deviation between observed and calculated frequencies for this compound was found to be less than 9 cm⁻¹. researchgate.net This strong correlation confirms the validity of the experimental assignments. researchgate.netresearchgate.net Furthermore, the theoretically calculated IR intensities have been shown to reproduce the main features of the experimental spectrum in a semiquantitative manner. researchgate.net

Synchrotron radiation provides a highly brilliant and collimated infrared source, enabling high-resolution and high-sensitivity spectroscopic measurements, especially in the gas phase and the far-infrared region. synchrotron.org.ausoft-photons-astro-molecules.com High-resolution gas-phase IR spectroscopy has been applied to the parent benzonitrile molecule, allowing for detailed rotational-vibrational analysis. frontiersin.orgresearchgate.net For example, a recent study utilized a synchrotron source to obtain the gas-phase IR spectrum of benzonitrile at a resolution of 0.5 cm⁻¹. frontiersin.org Such high-resolution studies allow for the precise determination of molecular constants and the analysis of complex spectral features arising from Coriolis and other couplings between vibrational states. soft-photons-astro-molecules.com While specific synchrotron-based IR studies focusing solely on this compound are not detailed in the provided results, this technique represents a powerful tool for the in-depth characterization of its vibrational and rotational structure, building upon the foundational knowledge from studies of its primary isotopologue. synchrotron.org.aufrontiersin.org

Matrix isolation is an experimental technique where molecules are trapped in an inert, cryogenic solid matrix (such as argon or nitrogen) at low temperatures. This method allows for the study of individual molecules and their weakly bound complexes, as intermolecular interactions in the condensed phase are minimized. The technique has been used to study hydrogen-bonded complexes of the parent benzonitrile molecule with partners like water and acetylene (B1199291). researchgate.netresearchgate.net In these studies, shifts in the vibrational frequencies of the benzonitrile molecule, particularly the C≡N stretching mode, provide direct evidence of complex formation and information about the nature of the intermolecular interactions. researchgate.net

For example, studies of the benzonitrile-water (B12561814) complex have identified different isomers (cyclic vs. linear) depending on the experimental conditions (gas phase vs. matrix isolation). researchgate.net Similarly, investigations of the acetylene-benzonitrile complex identified a global minimum structure involving a C-H···N hydrogen bond. researchgate.net The use of isotopologues is critical in these studies; for instance, the vibrational spectra of this compound were recorded to help substantiate the vibrational assignments of the non-deuterated benzonitrile. researchgate.net Studying the complexes of this compound itself would provide further insight into how deuteration of the phenyl ring affects these specific intermolecular hydrogen-bonding interactions.

Raman spectroscopy serves as a crucial complement to IR spectroscopy, as some vibrational modes that are weak or forbidden in the IR spectrum may be strong and readily observed in the Raman spectrum. The Raman spectra of this compound have been recorded and analyzed alongside its IR spectra to provide a comprehensive vibrational assignment. researchgate.netresearchgate.net

The combined data from both IR and Raman experiments are essential for a reliable normal coordinate analysis, which decomposes the complex vibrations of the molecule into a set of fundamental modes. nii.ac.jp Studies have utilized these experimental Raman data to validate and refine force field calculations, ensuring a complete and accurate description of the molecule's vibrational dynamics. researchgate.netias.ac.in The use of Raman data from this compound was instrumental in substantiating the vibrational assignments for the parent benzonitrile molecule. researchgate.netresearchgate.net

Raman Spectroscopic Studies of this compound

Experimental Raman Spectra and Vibrational Assignments

The vibrational characteristics of this compound have been investigated using Raman spectroscopy. These studies, often in conjunction with infrared (IR) spectroscopy, have enabled the assignment of fundamental vibrations. nii.ac.jp A normal coordinate analysis for benzonitrile and its deuterated derivatives, including this compound, has been performed to provide a comprehensive vibrational assignment. researchgate.net This analysis helps in understanding the force field of the molecule. researchgate.netcapes.gov.br

Calculations using scaled quantum mechanical (SQM) force fields have been shown to confirm the experimental assignments for this compound. researchgate.net Excluding the C-D stretching frequencies, which are influenced by anharmonicity, the mean deviation between observed and calculated frequencies is typically low, indicating a high level of accuracy in the assignments. researchgate.net The infrared and Raman spectra of this compound have been instrumental in substantiating the vibrational assignments of the non-deuterated benzonitrile molecule. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-D Stretching | (Data not available in provided search results) |

| CN Stretching | (Data not available in provided search results) |

| Ring Breathing | (Data not available in provided search results) |

Electronically Preresonant Stimulated Raman Scattering (SRS) Microscopy

Electronically preresonant stimulated Raman scattering (epr-SRS) microscopy is a powerful technique that enhances Raman signals by using excitation wavelengths that are close to an electronic absorption band of the molecule. aip.orguni-konstanz.debu.edu This method significantly improves sensitivity compared to conventional Raman microscopy. uni-konstanz.de In experiments demonstrating the capabilities of epr-SRS in the visible spectral region, pure benzonitrile was used as a reference sample to showcase the signal enhancement achieved for various dyes. aip.org The SRS signal strength of the dyes, which were at a much lower concentration, was comparable to the signal from the highly concentrated benzonitrile, highlighting the significant enhancement from the preresonance effect. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-Resolution 1H and 2H NMR Spectroscopy

High-resolution proton (¹H) and deuterium (²H) NMR spectroscopy are crucial techniques for studying the structure and orientation of molecules like this compound in various environments.

The deuterium quadrupolar coupling constants (DQCC) and asymmetry parameters (η) for the ortho, meta, and para deuterons in this compound have been determined using NMR spectroscopy in oriented phases, such as liquid crystal solvents. researchgate.netresearchgate.netresearchgate.netresearchgate.net This is achieved by analyzing the quadrupolar splittings in the ²H NMR spectra. researchgate.netresearchgate.net The study of these parameters provides detailed information about the electric field gradient at the deuteron (B1233211) nuclei, which is related to the electronic structure and molecular orientation. nih.gov For this compound, the following values have been reported:

DQCC ortho: 171(12) kHz, η ortho: 0.07(3) researchgate.netresearchgate.net

DQCC meta: 175(12) kHz, η meta: 0.05(3) researchgate.netresearchgate.net

DQCC para: 176(4) kHz, η para: 0.10(7) researchgate.netresearchgate.net

Table 2: Deuterium Quadrupolar Parameters for this compound

| Position | DQCC (kHz) | Asymmetry Parameter (η) |

|---|---|---|

| Ortho | 171 (±12) | 0.07 (±0.03) |

| Meta | 175 (±12) | 0.05 (±0.03) |

| Para | 176 (±4) | 0.10 (±0.07) |

Source: researchgate.netresearchgate.net

The NMR spectra of benzonitrile and its isotopologues have been analyzed in both isotropic and nematic solvents. capes.gov.brcapes.gov.br In isotropic solutions, the analysis of ¹H NMR spectra yields chemical shifts and coupling constants. capes.gov.br When dissolved in nematic liquid crystal solvents, the molecules become partially oriented, leading to observable dipolar couplings in the NMR spectra. researchgate.netresearchgate.netcapes.gov.br The analysis of ¹H and ²H NMR spectra in nematic phases allows for the determination of molecular structure and order parameters. researchgate.netresearchgate.netcapes.gov.br For instance, the order parameters of non-deuterated benzonitrile, calculated from dipolar couplings in the proton spectra, can be used to describe the orientation of the deuterated solute, this compound, in the same solvent. researchgate.netresearchgate.net The dynamics in isotropic and nematic phases can be complex, with studies on similar molecules indicating the potential for aggregate or cluster formation. rsc.org

13C NMR Spectroscopy in this compound Systems

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. The ¹³C NMR spectra of benzonitrile have been obtained in isotropic solutions, allowing for the determination of chemical shifts and ¹³C-¹H coupling constants. capes.gov.br Studies have also been conducted on ¹³C-enriched benzonitrile species in nematic phases to deduce molecular structure from dipole-dipole coupling constants. capes.gov.br While the provided search results primarily focus on the ¹³C NMR of non-deuterated benzonitrile, this technique is equally applicable to this compound systems. The primary difference in the ¹³C spectrum of this compound compared to benzonitrile would be the coupling patterns, where ¹³C-¹H couplings are replaced by ¹³C-²H couplings, and the absence of the nuclear Overhauser effect from the deuterated positions.

Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Spectroscopy

The electronic structure of this compound, like its non-deuterated counterpart, can be probed using photoabsorption spectroscopy across the UV and VUV energy ranges. Spectroscopic studies on benzonitrile have identified a rich vibrational spectrum corresponding to π→π* valence transitions in the 4.5-11 eV range. researchgate.net In the higher energy region, from approximately 7.7 eV to 11 eV, the spectrum is characterized by weak Rydberg transitions of the ns and np types, which are superimposed on a broad continuum. researchgate.net

Theoretical calculations using time-dependent density functional theory (TDDFT) provide insights into these observed electronic transitions. researchgate.net The excited electronic states of benzonitrile are classified as local excitations or charge transfer excitations based on quantum chemical calculations. researchgate.net The complete harmonic force field of benzonitrile has also been determined from ab initio calculations, and scaling these force fields provides theoretical vibrational frequencies that confirm the experimental assignments for various isotopomers, including this compound. researchgate.net

The primary electronic transitions observed for the benzonitrile chromophore are summarized below.

| Energy Range (eV) | Transition Type | Description |

|---|---|---|

| ~4.5 - 7.7 | π→π* | Strong valence transitions associated with the aromatic system. |

| ~7.7 - 11.0 | Rydberg (ns, np) | Weak transitions of an electron to high-energy, diffuse orbitals. |

Two-photon spectroscopy provides complementary information to one-photon absorption because the selection rules are different. ias.ac.in Studies on jet-cooled benzonitrile reveal key differences between its one-photon and two-photon fluorescence excitation spectra. researchgate.net The two-photon spectrum features a strong origin band corresponding to the S₁←S₀ electronic transition, along with vibronic coupling transitions. ias.ac.in

A comparison of the one-photon and two-photon spectra of jet-cooled benzonitrile shows that different vibrational modes are responsible for inducing the transitions. researchgate.net This behavior is analogous to that of benzene. researchgate.net The strong intensity of the two-photon spectrum in benzonitrile is attributed to significant charge delocalization between the phenyl and nitrile groups. ias.ac.in The use of jet-cooled systems is crucial as it simplifies the complex spectra by reducing rotational and vibrational congestion, allowing for a more detailed vibronic analysis. researchgate.netmpg.de

The photo-processing of aromatic molecules by UV and VUV radiation is a critical area of study in astrochemistry. aanda.orgdntb.gov.ua The photodissociation of protonated benzonitrile (BNH⁺) has been investigated by irradiating ions isolated in a linear ion trap with synchrotron radiation over an energy range of 3.5 to 13.6 eV. aanda.orgaanda.org The resulting photodissociation action spectra were obtained by monitoring the yield of photofragments as a function of photon energy. researchgate.net

The spectra show structured bands from 3.8 to 9 eV. aanda.orgdntb.gov.uaresearchgate.net Analysis of the photofragments reveals a primary dissociation channel corresponding to the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule, leading to the formation of the highly reactive phenylium cation (C₆H₅⁺). aanda.orgresearchgate.net At higher energies, a minor channel involving the loss of cyanoacetylene (B89716) (HC₃N) and the formation of the C₄H₅⁺ cation is also observed. aanda.orgresearchgate.net

These findings are significant as the formation of the phenylium cation from protonated benzonitrile is considered a plausible pathway for the synthesis of larger aromatic molecules, such as polycyclic aromatic hydrocarbons (PAHs), in interstellar environments. aanda.orgdntb.gov.ua

| Photon Energy | Channel Type | Reaction | Major Products |

|---|---|---|---|

| 3.8 - 9 eV | Primary | C₆H₅CNH⁺ + hν → C₆H₅⁺ + HCN/HNC | Phenylium cation (C₆H₅⁺) |

| High Energy | Minor | C₆H₅CNH⁺ + hν → C₄H₅⁺ + HC₃N | C₄H₅⁺ cation |

Computational and Theoretical Studies of Benzonitrile D5 Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules. These ab initio methods solve the Schrödinger equation to determine molecular characteristics from first principles.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum energy, representing the most stable structure. utah.eduacs.org This process involves analyzing the potential energy surface (PES), a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. utah.edu Strategies for locating these minima often begin by approximating the potential energy through a Taylor series expansion around a starting geometry. utah.edu

For benzonitrile (B105546) and its isotopomers like Benzonitrile-d5, the optimized geometry is a prerequisite for calculating other properties such as vibrational frequencies. researchgate.netresearchgate.net Studies have determined the optimized structural parameters for benzonitrile using ab initio Hartree-Fock calculations with a 4-21 Gaussian basis set. researchgate.net The geometry was fully optimized by adjusting bond lengths and angles to minimize the energy. researchgate.net For instance, one study used the following offset values to refine the geometry: +0.010 Å for ring C-C bonds, +0.005 Å for C-H bonds, +0.003 Å for the C-CN bond, and +0.016 Å for the C≡N bond. researchgate.net The resulting optimized geometry serves as the basis for force field calculations that are transferable to isotopomers, including this compound. researchgate.net

Potential energy surface scans are also employed to explore reaction pathways and identify transition states. uni-rostock.de This involves systematically varying a specific structural parameter, such as a bond length or dihedral angle, and optimizing the remaining geometry at each step to map out the energy landscape. uni-rostock.dencsu.edu

The study of excited electronic states is crucial for understanding a molecule's response to light absorption, as seen in UV-VUV spectroscopy. researchgate.net For benzonitrile, Time-Dependent Density Functional Theory (TDDFT) has been used to calculate vertical excited states, providing insights into valence and Rydberg transitions. researchgate.net Electronic transitions involve the promotion of an electron from a lower energy level to a higher one. hhrc.ac.in

Spectroscopic studies of benzonitrile have identified π→π* valence transitions and weaker Rydberg transitions of the ns and np type at higher energies. researchgate.net The excited electronic states can be classified as local excitations or charge transfer excitations based on quantum chemical calculations. researchgate.net Two-photon spectroscopy experiments on jet-cooled benzonitrile have been compared with one-photon spectra to analyze its electronic transitions. researchgate.net These studies found no strong evidence of a charge-transfer process in the first excited electronic state (S1) up to an excess energy of 3000 cm⁻¹. researchgate.net Such theoretical and spectroscopic investigations on benzonitrile form the foundation for interpreting the electronic behavior of its deuterated analog, this compound.

The harmonic force field of a molecule describes the forces acting on its atoms during small displacements from their equilibrium positions and is essential for predicting vibrational spectra. sfu.ca For benzonitrile and its isotopomers, a complete harmonic force field was determined using ab initio Hartree-Fock calculations. researchgate.net Because such calculations systematically overestimate force constants, the resulting force field was adjusted using empirical scale factors previously optimized for benzene (B151609) and HCN, a method known as the Scaled Quantum Mechanical (SQM) force field approach. researchgate.net

Frequencies calculated from this SQM force field have been shown to confirm the published experimental assignments for benzonitrile, benzonitrile-p-d, and this compound. researchgate.net Excluding the C-D stretching frequencies, which are significantly affected by anharmonicity, the mean deviation between the observed and calculated frequencies for this compound is below 9 cm⁻¹. researchgate.net A normal coordinate analysis using a set of valence type force constants also showed a good fit between observed and calculated frequencies for benzonitrile and its deuterated derivatives. nii.ac.jp These calculations provide definitive assignments for the fundamental vibrational modes. researchgate.netnii.ac.jp

Below is a table of selected fundamental vibrational frequencies for this compound, comparing calculated and experimental values.

Partial charge distribution analysis provides insight into the electron density distribution within a molecule, which is critical for understanding intermolecular interactions. uni-muenchen.de One common method for this analysis is the CHELPG (Charges from the Electrostatic Potential on a Grid) procedure. q-chem.com This method assigns a set of atomic charges that best reproduce the molecular electrostatic potential (ESP) on a grid of points surrounding the molecule. q-chem.com

The CHELPG method is considered more stable than alternatives like Mulliken analysis but can exhibit a strong, sometimes non-physical, dependence on the molecular conformation. q-chem.comosti.gov The procedure involves calculating the ESP from the molecule's wave function and then fitting atomic charges to this potential under the constraint that they sum to the total molecular charge. q-chem.com The quality of the fit depends on the density and extent of the grid points used. q-chem.com While specific CHELPG charge data for this compound is not detailed in the provided sources, this method is a standard procedure in computational chemistry for parameterizing force fields used in molecular dynamics simulations of related aromatic compounds. uni-muenchen.deresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. uark.edu By solving Newton's equations of motion, MD simulations can predict the evolution of a system and derive macroscopic properties from the underlying microscopic interactions. uark.edu

Classical MD simulations have been performed to investigate the bulk and surface properties of liquid benzonitrile (BZN) over a temperature range of 293-323 K. chemrxiv.orgchemrxiv.org These simulations, the first of their kind for liquid benzonitrile, provide detailed information on its structural, thermodynamic, and transport properties. chemrxiv.orgnih.gov The validity of the force fields used in these simulations is often tested by comparing the simulated liquid density with experimental data, with results for benzonitrile showing good agreement (maximum deviation of 0.21%). nih.gov

Key findings from these simulations include insights into intermolecular interactions, such as phenyl ring stacking and hydrogen bonding between the nitrogen atom of the nitrile group and hydrogen atoms on the phenyl ring (-C≡N⋯H). chemrxiv.orgnih.govresearchgate.net The strength of this hydrogen bonding was found to be in the order of ortho-H >> meta-H ~> para-H. nih.govnih.gov Simulations also successfully reproduced a singularity observed experimentally in the temperature-dependent viscosity around 313 K, attributing it to a change in the internal frictional motion of molecular clusters in stacking modes. chemrxiv.orgresearchgate.netnih.gov

These studies on liquid benzonitrile provide a robust framework for understanding the behavior of liquid this compound, as the primary intermolecular forces are governed by electronic structure, which is identical for both isotopomers.

Below is a table showing the simulated density of liquid benzonitrile at different temperatures.

Characterization of Intermolecular Interactions in Condensed Phases

Computational studies on liquid benzonitrile, the non-deuterated isotopologue of this compound, provide significant insight into the intermolecular forces at play in its condensed phases. These interactions are critical for understanding the bulk properties of the liquid. Research has employed molecular dynamics simulations and quantum chemical calculations to characterize these forces.

Studies have shown that the strongest interaction between benzonitrile molecules occurs via hydrogen bonding between the ortho-hydrogen of the phenyl ring and the nitrogen atom of the nitrile group (ortho-H···N). nih.gov This interaction is noted for being specific and contributing significantly to both σ- and π-bonding. nih.gov The structure and dynamics of liquid benzonitrile are heavily influenced by the interplay of these specific hydrogen bonds and more diffuse van der Waals forces, including ring stacking. nih.gov The large molecular dipole moment of benzonitrile is a key factor in its intermolecular interactions. nih.gov

In studies of chemical reactions where benzonitrile or this compound is used as a solvent, the nature of these intermolecular interactions is crucial. For instance, in studies of double proton transfer in azophenine, this compound was used as a solvent with a high dielectric constant (25) to probe the reaction mechanism. fu-berlin.de The observation that the rate constants of the proton transfer did not depend on the solvent's dielectric constant, when comparing non-polar toluene (B28343) with polar benzonitrile, suggested that the transition state was not significantly more polar than the reactant state, ruling out certain zwitterionic intermediates. fu-berlin.de This highlights how the intermolecular interactions of the solvent, this compound, are integral to interpreting kinetic data, even when it is not a direct reactant. Further computational and thermodynamic studies have investigated the interactions between benzonitrile and other solvents like 1-alkanols, providing detailed data on properties such as density and excess molar volume, which reflect the underlying molecular interactions. doi.org

Theoretical Investigations of Kinetic Isotope Effects

Theoretical investigations are crucial for understanding the kinetic isotope effects (KIEs) observed when hydrogen atoms in a reactant are replaced by deuterium (B1214612), as in this compound. The KIE is defined as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). github.io This ratio provides a powerful probe into reaction mechanisms. mdpi.com

Prediction and Interpretation of Deuterium Kinetic Isotope Effects (DKIEs)

The prediction and interpretation of Deuterium Kinetic Isotope Effects (DKIEs) are founded on the principles of transition state theory (TST). mdpi.com A primary DKIE occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. github.io A secondary DKIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events. github.io

DKIEs are generally categorized as normal (kH/kD > 1) or inverse (kH/kD < 1). github.io A normal KIE is typically observed when a C-H bond is cleaved in the rate-limiting step, reflecting the lower zero-point energy of the C-D bond compared to the C-H bond. libretexts.org An inverse KIE can occur, for example, when a C-H bond becomes stiffer in the transition state than in the reactant, which can happen when hybridization changes from sp2 to sp3. github.io

Computational methods, such as ab initio calculations and density functional theory (DFT), are used to model the potential energy surfaces of reactions. mdpi.comnih.gov These models allow for the calculation of vibrational frequencies for both the reactant and the transition state, which are essential for predicting KIEs. For complex reactions, such as those catalyzed by enzymes, theoretical calculations can help determine whether an observed isotope effect is intrinsic to a single rate-limiting step or a composite of multiple steps. nih.gov For example, in a study of the bacterial luciferase reaction, ab initio calculations were used to predict isotope effects for various proposed mechanisms to explain an unusual experimental DKIE. nih.gov

The following table outlines the typical ranges and interpretations of DKIEs:

| DKIE Type | kH/kD Value | General Interpretation |

| Primary Normal | ~2-8 | C-H/D bond is broken/formed in a linear transfer in the rate-determining step. github.iolibretexts.org |

| Secondary α | ~1.0-1.25 (sp2→sp3) | Normal effect; out-of-plane bending vibration is lost in the transition state. |

| Secondary α | ~0.8-1.0 (sp3→sp2) | Inverse effect; C-H bending frequencies increase in the transition state. github.io |

| Large Normal | >10 | Often indicates a significant contribution from quantum tunneling. nih.gov |

Analysis of Tunneling Contributions to KIEs

In many chemical reactions, particularly those involving the transfer of light particles like hydrogen, quantum mechanical tunneling can play a significant role. nih.govukri.org Tunneling occurs when a particle passes through a potential energy barrier rather than going over it, a phenomenon not accounted for in classical transition state theory. nih.gov Because tunneling is highly mass-dependent, it is much more probable for hydrogen than for deuterium. mdpi.com

The inclusion of tunneling corrections in theoretical calculations can be essential for accurately reproducing experimental KIEs, especially at low temperatures or for reactions with high activation barriers. mdpi.comnih.gov Several theoretical models, such as the Wigner correction or more sophisticated small-curvature tunneling (SCT) methods, are used to estimate the contribution of tunneling to the reaction rate. mdpi.comnih.gov

Evidence for tunneling is often inferred from several key observations:

An exceptionally large DKIE: Values significantly greater than the semi-classical limit of ~7-8 at room temperature strongly suggest tunneling. nih.gov

A temperature-dependent KIE: In a classical over-the-barrier model, the KIE generally decreases as temperature increases. However, in reactions dominated by tunneling, the KIE can become largely independent of temperature. nih.gov

Breakdown of the rule of the geometric mean: For reactions involving multiple proton transfers, tunneling can cause deviations from the expected relationships between kHH/kHD and kHD/kDD. fu-berlin.de

Computational studies have shown that for some enzyme-catalyzed reactions, tunneling can account for a substantial portion of the catalytic effect. nih.gov While a bond to a deuterium atom in this compound is not typically broken, understanding tunneling is critical in contexts where it might act as a hydrogen-bond donor or in reactions where C-D bond activation could occur.

Modeling of Zero-Point Energy Differences and KIE Origins

The fundamental origin of the DKIE lies in the difference between the zero-point vibrational energies (ZPEs) of carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. github.iolibretexts.org According to the quantum harmonic oscillator model, the ZPE of a bond is given by (1/2)hν, where h is Planck's constant and ν is the vibrational frequency. github.io

The vibrational frequency is dependent on the reduced mass (μ) of the atoms involved in the bond. Since deuterium is about twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a lower vibrational frequency for the C-D bond stretch (~2200 cm⁻¹) compared to the C-H bond stretch (~3000 cm⁻¹). github.io Consequently, the C-D bond has a lower ZPE and is stronger, requiring more energy to break. libretexts.org

The table below illustrates the ZPE difference for a typical C-H/C-D bond:

| Bond | Typical Stretching Frequency (cm⁻¹) | Zero-Point Energy (kJ/mol) | Bond Dissociation Energy Difference |

| C-H | 3000 | ~18 | \multirow{2}{*}{~5-6 kJ/mol} |

| C-D | 2200 | ~13.2 |

Note: Values are approximate and can vary between specific molecules.

In the transition state of a reaction where this bond is cleaved, the stretching vibration is converted into translational motion along the reaction coordinate, and its contribution to the ZPE is effectively lost. nih.gov Because the C-H bond starts at a higher initial ZPE than the C-D bond, the activation energy for cleaving the C-H bond (EaH) is lower than that for the C-D bond (EaD). libretexts.org This difference in activation energy leads directly to the rate difference (kH > kD) that defines the primary kinetic isotope effect. github.io

Applications of Benzonitrile D5 in Mechanistic Research

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (DKIE)

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), can lead to a change in the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect is a cornerstone of mechanistic investigation, providing insights into bond-breaking and bond-forming steps. The DKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). By observing the magnitude of this kH/kD ratio, chemists can deduce whether a C-H bond is cleaved in the rate-determining step and gain information about the transition state's structure.

Kinetic isotope effects are broadly categorized into primary and secondary effects, distinguished by the location of the isotopic substitution relative to the bonds being altered in the rate-determining step.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is being broken or formed in the rate-limiting step of the reaction. The effect arises from the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond has a lower ZPE due to the greater mass of deuterium, thus requiring more energy to be broken. This results in a slower reaction rate for the deuterated compound and a "normal" PKIE, where kH/kD > 1. The magnitude of a deuterium PKIE is typically in the range of 2 to 8, with large effects indicating significant C-H bond cleavage in the transition state.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. Instead, these effects arise from changes in the vibrational environment of the C-H/C-D bond as the reaction proceeds toward the transition state, often due to a change in hybridization at the carbon atom. SKIEs are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 (inverse) to 1.5 (normal). They are further classified by their position relative to the reaction center (e.g., α, β), and their magnitude can provide subtle details about the structure of the transition state.

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Insight |

| Primary (PKIE) | Isotopic substitution at a bond being broken/formed in the rate-determining step. | > 1 (Normal), typically 2-8 | Indicates C-H bond cleavage is part of the rate-limiting step. |

| Secondary (SKIE) | Isotopic substitution at a bond not broken/formed but near the reaction center. | 0.7 - 1.5 | Probes changes in hybridization or steric environment at the transition state. |

Benzonitrile (B105546) and its derivatives are important substrates for catalytic hydrogenation to produce benzylamines, which are valuable chemical intermediates. The mechanism of this transformation can be complex, involving multiple steps such as nitrile coordination, hydrogenation of the C≡N triple bond to an imine, and further reduction to an amine. Isotopic labeling studies, including the use of benzonitrile-d5 or deuterium gas (D2), are instrumental in unraveling these pathways.

In a study on the liquid-phase hydrogenation of benzonitrile over a palladium on carbon (Pd/C) catalyst, the reaction was found to proceed via a consecutive pathway where benzonitrile is first hydrogenated to benzylamine, which can then undergo further hydrogenolysis to form toluene (B28343). Using deuterium as the hydrogen source helps to track the fate of the hydrogen atoms and understand the adsorption geometries of intermediates on the catalyst surface. Similarly, in transfer hydrogenation reactions, where a molecule like isopropanol (B130326) serves as the hydrogen donor, using a deuterated source can reveal the mechanism of hydrogen transfer to the nitrile substrate. Observing the deuterium incorporation pattern in the product can distinguish between a direct hydrogen transfer mechanism and pathways involving intermediate metal-hydride species.

Table: Products from the Hydrogenation of Benzonitrile

| Reactant | Primary Product | Potential Byproduct |

|---|---|---|

| Benzonitrile | Benzylamine | Dibenzylamine |

Bimolecular nucleophilic substitution (SN2) reactions are fundamental in organic chemistry and proceed through a single, concerted step involving a five-coordinate transition state. While a primary KIE is not expected unless a C-H bond is the target, secondary KIEs can provide valuable information about the transition state structure. Although this compound itself is not a typical SN2 substrate, the principles can be illustrated by considering how a deuterated aromatic ring might influence a reaction occurring at a benzylic position.

An α-secondary KIE (where the isotope is on the carbon undergoing substitution) can distinguish between SN1 and SN2 mechanisms. An SN2 transition state has a hybridization between sp2 and sp3. An inverse α-SKIE (kH/kD < 1) is often observed for SN2 reactions, reflecting the increased bending vibrational frequencies in the more sterically crowded sp3-like transition state compared to the sp2-hybridized reactant. The use of this compound as a solvent for SN2 reactions could also probe solvent effects on the transition state, although distinguishing these from kinetic isotope effects would require careful experimental design.

Molecular rearrangements, such as sigmatropic shifts, are powerful transformations in synthesis. Deuterium labeling is a classic and definitive method for elucidating the mechanisms of these reactions by tracking the movement of atoms. For instance, in aromatic Claisen rearrangements, a deuterated aryl group can help determine if the reaction proceeds through a specific concerted pathway or involves dissociated intermediates. While a specific study using this compound in a rearrangement was not highlighted, the principle is broadly applicable. If this compound were part of a larger molecule undergoing a rearrangement, the final position of the deuterium atoms would provide a clear signature of the bonds that were broken and formed, allowing for the unambiguous determination of the reaction pathway, such as distinguishing between a and a sigmatropic rearrangement.

Investigating Solvent Effects Using this compound as a Deuterated Medium

Beyond its role in KIE studies, this compound is an important deuterated solvent for mechanistic investigations, particularly those using Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated solvents is essential to avoid large, interfering signals from solvent protons (¹H) that would otherwise obscure the signals from the analyte molecules being studied. This allows for the direct monitoring of reaction progress, the identification of intermediates, and the measurement of reaction kinetics in the NMR tube.

For example, this compound has been used as a solvent to study the mechanism of covalent organic framework (COF) formation. By dissolving the reactants in a mixture including this compound and heating the sample in an NMR spectrometer, researchers could monitor the concentrations of aldehyde and imine species over time, providing direct insight into the polymerization and depolymerization equilibria.

Furthermore, comparing reaction rates and equilibria in benzonitrile versus this compound can reveal subtle solvent isotope effects. These effects arise from the differences in physical properties between the normal and deuterated solvent

Mechanistic Studies of Polymerization and Depolymerization Processes

Investigation of Covalent Organic Framework (COF) Formation and Recrystallization Mechanisms

This compound has been instrumental in elucidating the complex mechanisms governing the formation and structural evolution of Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net COFs are crystalline, porous polymers with promising applications, but achieving high crystallinity often remains a challenge. nih.govmdpi.com A deeper mechanistic understanding is key to improving material quality. rsc.org

In a key study, researchers used a solvent system of this compound and D₂O (16:1 v/v) to monitor the synthesis of an imine-linked 2D COF. rsc.orgresearchgate.net The use of deuterated solvents was essential for employing in-situ Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to track the concentrations of soluble monomers and oligomeric imine species throughout the reaction. rsc.orgresearchgate.net

The study revealed a previously unknown, temperature-dependent depolymerization mechanism. It was observed that while COF colloids formed at room temperature, they would depolymerize back into their soluble monomer constituents when the reaction mixture was heated to 90 °C. rsc.orgresearchgate.net Upon cooling, the monomers would then reprecipitate, forming a COF with significantly improved crystallinity and larger domain sizes. rsc.orgresearchgate.net This process, analogous to molecular recrystallization, provides a new pathway to higher-quality COF materials. The ability to quantify the species in solution, made possible by the use of this compound, was crucial to uncovering this reversible polymerization-depolymerization equilibrium. rsc.orgresearchgate.net

Table 1: Species Concentration During a COF Heating and Cooling Cycle in this compound

This table summarizes the concentration of species in solution during a heating and cooling cycle, as determined by VT-NMR. The experiment started with pre-formed imine intermediates in a [this compound : D₂O] mixture. Data is adapted from findings reported in mechanistic studies of COF recrystallization. rsc.orgresearchgate.net

| Stage | Temperature (°C) | Free Aldehyde Concentration (mM) | Soluble Imine Concentration (mM) |

| Initial State | Room Temp | ~0 | ~12 |

| Heating | 90 | ~10 | ~2 |

| Cooling | Room Temp | ~0 | ~12 |

Probing Ion-Molecule Reactions and Photodissociation Dynamics

In the field of gas-phase ion chemistry and photochemistry, this compound serves as a vital tool for mechanistic elucidation. The five-Dalton mass difference between C₆D₅CN and C₆H₅CN allows for unambiguous tracking of atoms and fragments in mass spectrometry and photodissociation experiments. researchgate.netkuleuven.be

Studies on the photodissociation dynamics of benzonitrile utilize isotopologues like this compound to understand the fragmentation pathways upon photoexcitation. researchgate.net When the molecule is irradiated with UV light, it can break apart into various radical and ionic fragments. By analyzing the mass-to-charge ratio of the products from C₆D₅CN and comparing them to those from C₆H₅CN, researchers can determine the origin of each fragment. For example, the loss of a 27-dalton fragment (HCN) from C₆H₅CN corresponds to the loss of a 28-dalton fragment (DCN) from C₆D₅CN, confirming the elimination of the cyano group with a ring atom. This method was used to study the photodissociation of d5-pyridine, revealing extensive atom scrambling prior to dissociation. researchgate.net

Similarly, this compound is used to probe ion-molecule reactions. The dissociative ionization of benzonitrile can produce reactive fragments like the benzyne (B1209423) radical cation (C₆H₄˙⁺). nih.gov Subsequent reactions of these ions with other molecules, such as acetylene (B1199291), can lead to the growth of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov Using deuterated precursors allows scientists to follow the reaction pathways and identify the structures of the resulting complex ions, providing insight into the fundamental chemical processes that occur in environments ranging from combustion engines to interstellar space. researchgate.netnih.gov

Intermolecular Interactions and Complexation Studies Involving Benzonitrile D5

Hydrogen Bonding Interactions

Hydrogen bonds are pivotal in defining the structure and reactivity of molecular complexes involving benzonitrile-d5. The nitrogen atom of the nitrile group, with its lone pair of electrons, acts as a hydrogen bond acceptor, while the aromatic ring can participate in weaker C-H···π interactions.

The interaction between benzonitrile (B105546) and acetylene (B1199291) is a model system for studying competing hydrogen bonds. Computational and spectroscopic studies have identified two primary types of interactions in 1:1 complexes, with acetylene acting as the proton donor in both scenarios. acs.org

The most stable configuration is a linear or near-linear complex formed via a C-H···N hydrogen bond, where the acetylenic hydrogen points directly at the nitrogen atom of the nitrile group. acs.org A secondary, less stable complex involves a C-H···π interaction, where the acetylenic hydrogen interacts with the electron cloud of the deuterated benzene (B151609) ring. acs.org Density Functional Theory (DFT) computations have elucidated that the C-H···N interaction represents the global minimum on the potential energy surface, while the C-H···π interaction corresponds to a local minimum. acs.org

| Interaction Type | Stability | Description |

| C-H···N | Global Minimum | Acetylene's hydrogen atom forms a hydrogen bond with the nitrogen atom of the benzonitrile nitrile group. acs.org |

| C-H···π | Local Minimum | Acetylene's hydrogen atom interacts with the π-electron system of the benzonitrile aromatic ring. acs.org |

In ionized environments, the interactions are more complex. Studies on the sequential reactions between the benzonitrile radical cation (C₇D₅CN⁺•) and acetylene molecules reveal the formation of covalently bonded adducts rather than simple hydrogen-bonded complexes. nih.gov These gas-phase ion-molecule reactions are significant in understanding the formation of nitrogen-containing complex organic molecules. nih.govmdpi.com Mass-selected ion mobility experiments have identified the formation of adduct ions such as C₉NH₇⁺• and C₁₁NH₉⁺•. nih.gov

| Reaction Step | Product Ion | Measured Rate Coefficient (cm³ s⁻¹) at 334.5 K |

| 1st Acetylene Addition | C₉NH₇⁺• | 2.1(±0.4) × 10⁻¹¹ |

| 2nd Acetylene Addition | C₁₁NH₉⁺• | 1.1(±0.9) × 10⁻¹¹ |

Data sourced from mass-selected ion mobility experiments on the reaction of benzonitrile radical cation with acetylene. nih.gov

The interaction of benzonitrile with water is crucial for understanding its behavior in aqueous and atmospheric environments. Experimental and computational studies on 1:1 benzonitrile-water (B12561814) complexes have identified a global minimum structure that is cyclic. acs.org This structure is stabilized by two cooperative interactions: a weak C-H···O bond between an ortho C-D group of the benzonitrile ring and the water's oxygen atom, and another hydrogen bond between one of water's hydrogen atoms and the π-electron cloud of the C≡N triple bond. acs.org

As the number of water molecules increases, the hydrogen-bonding network evolves. Studies on benzonitrile-(H₂O)ₙ clusters show a size-dependent transition in the hydrogen bond structure. aip.org For smaller clusters (n=1), a π-type hydrogen bond, where the water's OH group interacts perpendicularly with the C≡N triple bond, is favored. aip.org In larger clusters, the structure transitions to a more stable σ-type hydrogen bond, where the OH group binds linearly to the nitrogen atom. aip.org The estimated energy contribution of a single benzonitrile-water hydrogen bond during adsorption on ice surfaces is approximately -20 to -25 kJ/mol. pnas.org

Self-Assembly and Cluster Formation Dynamics

In the condensed phase, benzonitrile molecules exhibit a strong tendency to self-assemble into ordered structures. Molecular dynamics (MD) simulations of liquid benzonitrile reveal the formation of various stacked clusters, including dimers, trimers, and tetramers. researchgate.net This aggregation is driven by a combination of weak -C≡N···H-C hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.net The final equilibrium structures of these clusters consistently show the molecules interacting in a ring-stacking mode, highlighting the importance of aromatic interactions in the formation dynamics. researchgate.net This strong intermolecular cohesion is a key factor influencing the physical properties of benzonitrile and its behavior as a solvent. pnas.org

Coordination Chemistry with Transition Metals

In coordination chemistry, nitriles like benzonitrile function as ligands, donating their lone pair of electrons on the nitrogen atom to a central metal ion. researchgate.net They are classified as L-type (neutral Lewis base) and soft ligands. nih.gov Benzonitrile typically binds to metals in a monodentate, end-on fashion. researchgate.net The metal-nitrile bond is primarily a σ-donor interaction, with a potential secondary contribution from π-back-donation from the metal's d-orbitals into the π* orbitals of the nitrile group. researchgate.net

Benzonitrile is widely employed as a weakly coordinating ligand in transition metal chemistry. researchgate.netnih.gov Its bond to the metal is often relatively weak, making the benzonitrile ligand labile, meaning it can be easily displaced or substituted by more strongly coordinating ligands. nih.gov This lability is a valuable attribute in synthetic chemistry, as benzonitrile complexes serve as convenient precursors for accessing a wide range of derivatives and catalysts. researchgate.net

Kinetic studies on the epimerization of complexes like [FeCp(Prophos)(NCR)]PF₆, where the rate-determining step is the cleavage of the iron-nitrile bond, have been used to quantify the relative stability of different nitrile ligands. These studies established a sequence of stability, demonstrating the lability of the benzonitrile (NCPh) ligand compared to derivatives with more electron-donating groups. researchgate.net

Adsorption Phenomena on Solid Surfaces

The interaction of benzonitrile with solid surfaces is critical in fields such as catalysis and materials science. Studies involving this compound have provided detailed insights into its orientation and behavior in adsorbed states.

Deuterium (B1214612) NMR spectroscopy of this compound adsorbed on the surfaces of mesoporous silica (B1680970) has been used to probe the anisotropic environment within the silica channels. By analyzing the quadrupolar coupling constants, researchers can gain information about the orientation and motion of the benzonitrile molecules on the surface.

Grand canonical Monte Carlo simulations have been used to investigate the adsorption of benzonitrile on ice surfaces (crystalline Ih and low-density amorphous LDA). pnas.org Despite its large dipole moment, benzonitrile adsorbs weakly, forming a highly unsaturated monolayer on LDA ice and practically no adsorption on crystalline ice. pnas.org This weak adsorption is attributed to the unusually strong cohesion between benzonitrile molecules, which significantly exceeds their adhesion to the ice surface. pnas.org

| Surface Type | Heat of Adsorption (infinitely low concentration) | Finding |

| Ice (LDA/Ih) | -66.8 ± 2.2 kJ/mol | Adsorption is weak due to strong intermolecular cohesion of benzonitrile molecules exceeding adhesion to the ice surface. pnas.org |

Advanced Analytical Methodologies Utilizing Benzonitrile D5

Structural Determination via NMR Spectroscopy in Oriented Phases

Nuclear Magnetic Resonance (NMR) spectroscopy of molecules dissolved in liquid crystal solvents provides a powerful method for determining molecular structure with high precision. Unlike in isotropic solutions where anisotropic interactions like direct dipole-dipole couplings and quadrupole couplings are averaged to zero, in oriented phases (anisotropic media), these interactions become observable and provide rich structural information.

Benzonitrile-d5 has been a subject of such studies to determine its deuterium (B1214612) quadrupolar coupling constants (DQCC) and asymmetry parameters (η). researchgate.netresearchgate.net In these experiments, both ¹H and ²H NMR spectra are recorded for solutions containing benzonitrile (B105546) and this compound in various nematic liquid crystal solvents, such as PCH, ZLI 1167, and EBBA. researchgate.netresearchgate.netresearchgate.net

The process involves first analyzing the proton NMR spectrum of the non-deuterated benzonitrile to calculate order parameters, which describe the degree of alignment of the solute with the liquid crystal director. researchgate.netcapes.gov.br These order parameters, along with known structural data (rα structure) from other methods, are then assumed to be the same for the deuterated analogue in the same solvent. researchgate.netresearchgate.net

Each ²H NMR spectrum of this compound yields three distinct quadrupolar splittings, corresponding to the ortho, meta, and para deuterons. researchgate.net By combining the splitting data from the different liquid crystal solutions with the predetermined order parameters, the DQCC and η values for each deuteron (B1233211) position can be calculated. researchgate.netresearchgate.net These parameters are fundamental properties related to the electric field gradient at the nucleus and provide a detailed picture of the electronic environment and bonding within the molecule.

A key study determined the following values for this compound: researchgate.netresearchgate.netresearchgate.net

| Deuteron Position | Deuterium Quadrupolar Coupling Constant (DQCC) (kHz) | Asymmetry Parameter (η) |

| Ortho | 171 (±12) | 0.07 (±0.03) |

| Meta | 175 (±12) | 0.05 (±0.03) |

| Para | 176 (±4) | 0.10 (±0.07) |

This table presents the Deuterium Quadrupolar Coupling Constants (DQCC) and asymmetry parameters (η) for the ortho, meta, and para deuterons in this compound, as determined by NMR spectroscopy in oriented liquid crystal phases. researchgate.netresearchgate.netresearchgate.net

High-Resolution Vibrational Spectroscopy (e.g., Synchrotron, Matrix Isolation)

High-resolution vibrational spectroscopy techniques are indispensable for elucidating the fundamental vibrational modes of molecules. For this compound, these methods provide precise data that aid in the vibrational assignment of its parent isotopologue, benzonitrile, and offer insights into intermolecular interactions and ionic states. researchgate.netresearchgate.net

Synchrotron-Based Spectroscopy: Synchrotron light sources provide exceptionally bright, tunable radiation across a wide spectral range, enabling high-resolution measurements that are not possible with conventional sources. researchgate.netfrontiersin.org High-resolution far-infrared spectra of benzonitrile have been collected using synchrotron radiation, allowing for a detailed analysis of low-energy vibrational states and complex phenomena like Coriolis and Darling-Dennison couplings. soft-photons-astro-molecules.com While many of these advanced studies focus on the primary C₆H₅CN molecule, the vibrational assignments are consistently substantiated by comparing them with the known spectra of this compound. researchgate.netresearchgate.net The predictable isotopic shifts observed in the vibrational frequencies of this compound confirm the accuracy of the assignments made for the non-deuterated species. researchgate.net

Matrix Isolation Spectroscopy: Matrix isolation is an experimental technique where molecules are trapped within a rigid, inert matrix (such as solid argon or neon) at cryogenic temperatures. researchgate.netnih.gov This environment prevents molecular rotation and diffusion, resulting in exceptionally sharp absorption bands that allow for the study of single molecules, transient species, and weakly bound complexes.

The infrared and Raman spectra of matrix-isolated this compound have been obtained and used to perform a thorough vibrational assignment. researchgate.netresearchgate.net More recently, this technique has been coupled with mass selection to study the ions of benzonitrile. In a notable experiment, C₆H₅CN⁺ and C₆H₅CN⁻ ions were isolated in a solid neon matrix, and their IR absorption spectra were recorded for the first time. nih.gov This provides invaluable spectroscopic data for identifying these ionic forms of benzonitrile in astrophysical environments. nih.gov

Furthermore, matrix isolation has been used to study the hydrogen-bonded complexes formed between benzonitrile and other molecules. researchgate.net The subtle shifts in the vibrational frequencies of benzonitrile upon complexation provide direct evidence of the nature and strength of intermolecular interactions. researchgate.net The use of this compound in such studies helps to distinguish the vibrational modes of the two interacting partners unambiguously. The excitonic splitting in the benzonitrile dimer and its d5 isotopomers has also been investigated using supersonic jet spectroscopy, a technique related to matrix isolation, revealing how isotopic substitution affects electronic state localization. nih.gov

Mass Spectrometry Techniques in Deuterated Systems

Mass spectrometry (MS) is a cornerstone of analytical chemistry for determining molecular weights and structures. When applied to deuterated compounds like this compound, it becomes a powerful tool for verifying isotopic purity, probing reaction mechanisms, and understanding fragmentation pathways. researchgate.netspectroscopyonline.com

The fundamental principle involves monitoring the mass shifts that result from replacing hydrogen (1.0078 Da) with deuterium (2.0141 Da). spectroscopyonline.com For this compound, the complete substitution of the five phenyl hydrogens results in a mass increase of approximately 5 Da compared to its non-deuterated counterpart.

Isotopic Purity Determination: High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), is highly effective for characterizing the isotopic purity of labeled compounds. researchgate.net ESI-HRMS can resolve the signals corresponding to the different isotopologues (e.g., molecules with four deuterium atoms, d4, versus five, d5). By analyzing the relative abundance of these H/D isotopolog ions, a precise value for the isotopic enrichment can be calculated rapidly and with very low sample consumption. researchgate.net

Fragmentation and Mechanistic Studies: Deuterium labeling is a classic strategy for elucidating ion fragmentation mechanisms in mass spectrometry. spectroscopyonline.comcdnsciencepub.com By observing which fragments retain the deuterium label, chemists can deduce the rearrangement and cleavage pathways of the parent ion. For a molecule like this compound, analyzing the fragmentation pattern in its mass spectrum would reveal whether hydrogen (or deuterium) loss or scrambling occurs from the aromatic ring before or after the loss of other groups, such as the cyanide radical. This approach has been instrumental in understanding the fragmentation of many aromatic and heteroaromatic systems. cdnsciencepub.com

Advanced MS techniques, such as Glow Discharge Mass Spectrometry (GDMS), offer ultra-sensitive elemental analysis but are generally used for inorganic materials. eag.com For organic molecules like this compound, methods like ESI and Matrix-Assisted Laser Desorption/Ionization (MALDI) are more common. emory.edu These techniques, especially when coupled with tandem mass spectrometry (MS/MS), allow for the detailed structural characterization of both the parent ion and its fragments, providing deep insights into the gas-phase chemistry of deuterated systems. researchgate.net

Future Directions and Emerging Research Avenues for Benzonitrile D5 Studies

Development of Next-Generation Synthetic Methodologies

The synthesis of isotopically labeled compounds like Benzonitrile-d5 is crucial for their application in research. sigmaaldrich.com While traditional methods exist, emerging synthetic strategies promise greater efficiency, selectivity, and accessibility.

Future research is focused on moving beyond multi-step procedures to more direct and elegant solutions. nih.gov Key areas of development include:

Direct C-H Activation/Hydrogen Isotope Exchange (HIE): Advances in transition-metal-catalyzed C-H activation are enabling the direct replacement of hydrogen with deuterium (B1214612) on aromatic rings. nih.govresearchgate.net Methodologies using catalysts based on metals like iridium, ruthenium, or iron, and even photocatalytic approaches, allow for the synthesis of deuterated compounds in a single step from readily available, non-deuterated precursors. nih.govresearchgate.net These HIE reactions, often using D₂O as the deuterium source, offer a more atom-economical and streamlined route to compounds like this compound. nih.gov

Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov This methodology can be applied to deuteration reactions, offering high selectivity for specific C-H bonds, such as those at the α-amino sp³ position, using isotopically labeled water. nih.gov Adapting these protocols for the selective deuteration of aromatic systems like benzonitrile (B105546) represents a significant future direction.

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating large libraries of structurally diverse molecules. rsc.orgekb.eg Applying DOS principles to the synthesis of deuterated compounds could rapidly generate a wide range of labeled building blocks, including derivatives of this compound, for use in drug discovery and materials science. ekb.egbeilstein-journals.org

Flow Chemistry: Automated continuous-flow synthesis provides precise control over reaction parameters, enhancing safety and scalability. uzh.ch Developing flow-based deuteration protocols could enable the on-demand, efficient production of this compound and other labeled compounds. uzh.ch

These next-generation methods aim to make deuterated compounds more readily available, which will undoubtedly spur further innovation in their applications. researchgate.net

Advancements in Multidimensional Spectroscopic Probes for Complex Chemical Systems

The substitution of hydrogen with deuterium in this compound alters its vibrational frequencies without significantly changing its chemical properties, making it an exceptional probe for investigating complex molecular environments.

The C-D stretching and bending vibrations in this compound occur in a less congested region of the infrared spectrum compared to C-H vibrations, providing a clear spectroscopic window. researchgate.net This feature is being exploited in several advanced spectroscopic techniques:

Two-Dimensional Infrared (2D-IR) Spectroscopy: this compound can be used as a vibrational probe to study the dynamics of solute-solvent interactions and hydrogen bonding networks with femtosecond time resolution. The nitrile (C≡N) stretch is also a sensitive probe of its local electrostatic environment.

Vibrational Spectroscopy of Clusters: Studies of this compound complexed with water or other molecules in helium nanodroplets provide detailed insights into intermolecular forces and the structures of microsolvated clusters. researchgate.net Comparing experimental spectra with theoretical predictions for these clusters helps refine our understanding of non-covalent interactions. researchgate.net

Probing Excitonic Couplings: In dimers of benzonitrile, isotopic substitution (h5/d5) has been used to control and probe excitonic coupling between the two monomer units. nih.gov The large change in zero-point vibrational energy upon deuteration allows for the fine-tuning of electronic energy gaps, leading to near-complete localization of the electronic excitation on one of the molecules. nih.gov This provides a powerful method for studying the fundamental principles of energy transfer in molecular aggregates.

Solvent for In-situ Studies: this compound serves as a crucial solvent for spectroscopic studies of complex chemical processes. For instance, in the study of two-dimensional covalent organic frameworks (2D COFs), variable temperature ¹H NMR spectroscopy in a this compound and D₂O mixture was used to quantify the concentration of free monomers and understand the equilibrium between the monomers and the polymer framework during solvothermal depolymerization and recrystallization. rsc.org

These advanced spectroscopic applications leverage the subtle isotopic effects of this compound to reveal detailed information about molecular structure, dynamics, and interactions that would be difficult to obtain otherwise.

Refinement of Integrated Experimental and Computational Models

The synergy between experimental measurements and high-level computational chemistry is a cornerstone of modern chemical research, and studies on this compound exemplify this powerful approach. encyclopedia.pub The relatively simple structure of this compound makes it an ideal system for benchmarking and validating theoretical methods, which can then be applied to more complex molecules. researchgate.netfrontiersin.org

Key aspects of this integrated approach include:

Vibrational Spectra Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute the harmonic and anharmonic vibrational frequencies and infrared intensities of this compound. researchgate.netresearchgate.net These calculated spectra are compared with experimental data from FTIR and Raman spectroscopy to confirm vibrational mode assignments. researchgate.netresearchgate.net The mean deviation between observed and calculated frequencies for this compound is often very low (below 9 cm⁻¹), demonstrating the high accuracy of modern computational models. researchgate.netresearchgate.net

Modeling Molecular Structures and Dynamics: Computational methods are used to predict the equilibrium geometry of this compound and its complexes. researchgate.netresearchgate.net For example, calculations have been used to predict the structures of hydrogen-bonded complexes between benzonitrile and water. researchgate.net Furthermore, in studies of the benzonitrile dimer, calculations were essential to determine the electronic splitting and understand the vibronic quenching that was in excellent agreement with experimental observations. nih.gov